Adapalene Glucuronide
CAS No.: 359699-07-3
Cat. No.: VC0052700
Molecular Formula: C₃₄H₃₆O₉
Molecular Weight: 588.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 359699-07-3 |
---|---|
Molecular Formula | C₃₄H₃₆O₉ |
Molecular Weight | 588.64 |
Introduction
Chemical Identity and Properties
Adapalene glucuronide is formed through the conjugation of adapalene with glucuronic acid, resulting in a more water-soluble metabolite that facilitates elimination from the body. The compound has distinct chemical properties that differentiate it from its parent molecule.
Structurally, adapalene glucuronide consists of the parent adapalene molecule (a naphthoic acid derivative with a molecular weight of 412.52 g/mol ) conjugated with a glucuronic acid moiety through an ester linkage. The addition of the glucuronic acid group significantly increases the hydrophilicity of the compound compared to adapalene, which has important implications for its biological distribution and elimination.
Formation and Metabolic Pathways
Glucuronidation Process
Glucuronidation represents a critical phase II conjugation reaction in drug metabolism. In this process, glucuronic acid is transferred from uridine diphosphate glucuronic acid (UDP-glucuronic acid) to adapalene, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This results in the formation of adapalene glucuronide.
Pharmacokinetics and Distribution
Excretion Pathways
After systemic absorption, adapalene is extensively metabolized, with adapalene glucuronide representing one of the major metabolites. The excretion of adapalene and its metabolites occurs primarily through biliary routes, with subsequent elimination in feces.
In rat studies after intravenous administration of [14C]-adapalene, the biliary excretion profile showed that glucuronides represented 63.2% of the radioactive pool in the bile, while a sulfo-conjugate and the parent drug represented 17.1% and 19.1%, respectively . This demonstrates the predominance of glucuronidation as an elimination pathway.
Enterohepatic circulation studies in rats revealed that 3-6 hours after the intravenous dose of radioactive drug into the rat duodenum, 75% of the metabolic pool was attributable to the parent drug, while 24.1% had undergone glucuronidation; sulfonation was almost negligible . This suggests that adapalene glucuronide undergoes significant enterohepatic recycling, where it is excreted in bile, potentially deconjugated in the intestine, reabsorbed as the parent compound, and then reconjugated and re-excreted.
Comparison with Other Retinoid Glucuronides
Adapalene glucuronide shares structural and functional similarities with other retinoid glucuronides, though with important distinctions due to differences in the parent compounds.
Comparative Analysis of Retinoid Glucuronides
Isotretinoin Glucuronide
In the case of isotretinoin, glucuronidation represents a major pathway for its metabolism at pharmacological doses. After intravenous administration of isotretinoin to bile duct-cannulated rats, isotretinoin glucuronide was identified as the major metabolite in bile . The excretion rate of isotretinoin glucuronide increased rapidly to reach a maximum 55 minutes after dosing and then declined exponentially .
Therapeutic Context
Adapalene itself is a third-generation synthetic retinoid primarily used in the treatment of acne vulgaris. Its efficacy has been demonstrated in numerous clinical studies, including a randomized, multicentre, investigator-masked study comparing adapalene 0.1% gel with tretinoin 0.025% gel .
A comparative study of efficacy between 0.1% tazarotene and adapalene gel in the treatment of mild to moderate facial acne vulgaris found that after 12 weeks, both treatments showed efficacy, though with some differences in their effects on non-inflammatory versus inflammatory lesions .
Future Research Directions
Several important areas for future research on adapalene glucuronide can be identified based on current knowledge gaps:
-
Comprehensive characterization of the biological activity of adapalene glucuronide relative to the parent compound
-
Detailed elucidation of the specific UGT isoforms responsible for adapalene glucuronidation
-
Investigation of potential genetic polymorphisms affecting adapalene glucuronidation and their clinical implications
-
Development of sensitive and specific analytical methods for adapalene glucuronide quantification in various biological matrices
-
Exploration of potential therapeutic applications of adapalene glucuronide itself, similar to the biological activity observed with retinoyl β-glucuronide
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume